2-(4-Fluorophenoxy)-5-([1,3]oxazolo[5,4-d]pyrimidin-2-yl)benzonitrile
Description
The oxazolo[5,4-d]pyrimidine scaffold was first synthesized in 1905 by Clapp as 5-(ethylsulfanyl)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine . The compound 2-(4-fluorophenoxy)-5-([1,3]oxazolo[5,4-d]pyrimidin-2-yl)benzonitrile features a 4-fluorophenoxy substituent and a benzonitrile group, distinguishing it from early derivatives.
Properties
CAS No. |
918880-53-2 |
|---|---|
Molecular Formula |
C18H9FN4O2 |
Molecular Weight |
332.3 g/mol |
IUPAC Name |
2-(4-fluorophenoxy)-5-([1,3]oxazolo[5,4-d]pyrimidin-2-yl)benzonitrile |
InChI |
InChI=1S/C18H9FN4O2/c19-13-2-4-14(5-3-13)24-16-6-1-11(7-12(16)8-20)17-23-15-9-21-10-22-18(15)25-17/h1-7,9-10H |
InChI Key |
IEICUSVZDBSWKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)C3=NC4=CN=CN=C4O3)C#N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenoxy)-5-([1,3]oxazolo[5,4-d]pyrimidin-2-yl)benzonitrile typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 4-fluorophenol and 2-aminopyrimidine. These intermediates undergo various reactions, including nucleophilic substitution, cyclization, and coupling reactions, to form the final product. Common reagents used in these reactions include bases, acids, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as solvent selection, temperature control, and reaction time, is crucial to ensure high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenoxy)-5-([1,3]oxazolo[5,4-d]pyrimidin-2-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states or derivatives.
Reduction: Reduction reactions can modify the functional groups, such as converting nitriles to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its interactions with biological targets, such as enzymes or receptors.
Medicine: Exploring its potential as a therapeutic agent for treating diseases.
Industry: Utilizing its chemical properties in the development of new materials or products.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenoxy)-5-([1,3]oxazolo[5,4-d]pyrimidin-2-yl)benzonitrile involves its interaction with specific molecular targets, such as proteins or nucleic acids. The compound may bind to these targets, modulating their activity and triggering downstream effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Thiazolo[5,4-d]pyrimidine Derivatives
Key Analogs :
- 2-(2-Chlorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile (CAS: 918880-52-1): Replaces the oxazole ring with thiazole and substitutes 4-fluorophenoxy with 2-chlorophenoxy. Molecular weight: 364.81 g/mol .
- 2-(2-Fluorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile (CAS: 918880-40-7): Similar structure with 2-fluorophenoxy .
Biological Activity :
Thiazolo analogs exhibit angiogenesis inhibition (e.g., compound 3l: IC₅₀ = 1.65 μM in HUVEC assays) . The substitution of sulfur (thiazole) for oxygen (oxazole) may alter electronic properties and binding affinity, though direct comparisons to the oxazolo target compound are unavailable.
Chlorophenoxy-Oxazolo[5,4-d]pyrimidine Derivatives
Key Analog :
- {4-[5-(3-Chlorophenoxy)-oxazolo[5,4-d]pyrimidin-2-yl]-2,6-dimethyl-phenoxy}-acetic acid: Features a 3-chlorophenoxy group and acetic acid side chain.
The benzonitrile moiety (vs. acetic acid) could alter solubility or metabolic stability .
Cytokinin-like Oxazolo[5,4-d]pyrimidines
Key Analogs :
- 2,5-Diphenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one (Compound №2): Exhibits cytokinin-like activity in plant growth assays, mimicking auxin IAA at 10⁻⁸ M .
- 7-Amino-5-(4-ethylphenyl)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine (Compound №4): Amino group at position 7 enhances bioactivity .
Comparison: The target compound’s benzonitrile and fluorophenoxy groups diverge from phenyl/amino substituents, likely redirecting activity from plant growth regulation to other therapeutic areas (e.g., anticancer) .
Anticancer Oxazolo[5,4-d]pyrimidines
Key Analogs :
- 1,3-Oxazolo[5,4-d]pyrimidine derivatives 13 and 14 : Tested against breast cancer cell lines, showing similar docking energies (−9.2 to −10.1 kcal/mol) despite structural variations .
Comparison: The fluorophenoxy and benzonitrile groups in the target compound may enhance interactions with kinase binding pockets, though specific IC₅₀ data are lacking. Substituent position (e.g., phenoxy at position 5) aligns with active derivatives in docking studies .
Biological Activity
Potential Anticancer Activity
Oxazolo[5,4-d]pyrimidine derivatives have shown promising anticancer properties in recent studies. These compounds have demonstrated cytotoxic activity against various human cancer cell lines, including lung carcinoma (A549), breast adenocarcinoma (MCF7), and colon adenocarcinoma (LoVo and HT29) .
Cytotoxicity Data
A study on novel oxazolo[5,4-d]pyrimidine derivatives revealed the following cytotoxicity data:
| Compound | CC50 (μM) against HT29 |
|---|---|
| 3g | 58.44 ± 8.75 |
| 3j | 99.87 ± 10.90 |
| 3e | 129.41 ± 10.04 |
These values indicate potential anticancer activity, with compound 3g showing the highest cytotoxicity against the HT29 colon adenocarcinoma cell line .
The biological activity of 2-(4-Fluorophenoxy)-5-([1,3]oxazolo[5,4-d]pyrimidin-2-yl)benzonitrile may be attributed to several potential mechanisms:
- VEGFR-2 Inhibition: Oxazolo[5,4-d]pyrimidines have been found to inhibit VEGFR-2, which plays a crucial role in angiogenesis and tumor growth .
- Kinase Inhibition: These compounds may act as inhibitors of various kinases, including Aurora A kinase, Janus kinase 1 (JAK1), and Janus kinase 2 (JAK2) .
- Caspase Cascade Activation: Some oxazolo[5,4-d]pyrimidines can activate the caspase cascade, leading to apoptosis in cancer cells .
- Angiogenesis Inhibition: Certain derivatives have shown the ability to inhibit angiogenesis, which is crucial for tumor growth and metastasis .
Structure-Activity Relationship
The presence of specific functional groups in this compound may contribute to its biological activity:
- Fluorophenoxy group: The fluorine atom can enhance metabolic stability and influence binding to target proteins.
- Oxazolo[5,4-d]pyrimidine core: This heterocyclic system is crucial for the compound's biological properties, potentially mimicking purine bases in cellular processes .
- Benzonitrile moiety: The nitrile group can participate in hydrogen bonding and may contribute to the compound's interaction with target proteins.
Potential Applications
Based on the biological activities of similar compounds, this compound may have potential applications in:
- Cancer therapy: As a possible antimetabolite or VEGFR-2 inhibitor .
- Immunosuppression: Some oxazolo[5,4-d]pyrimidines have shown immunosuppressive properties .
- Antiviral therapy: Certain derivatives have exhibited antiviral activity .
Future Research Directions
To fully elucidate the biological activity of this compound, further research is needed:
- In vitro studies: Comprehensive cytotoxicity assays against various cancer cell lines.
- Mechanism of action studies: Investigations into its potential as a kinase inhibitor or its effects on apoptosis pathways.
- In vivo studies: Animal models to assess its efficacy and safety profile.
- Structure-activity relationship studies: Synthesis and testing of structural analogs to optimize biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
